(2S,4S)-4-Hydroxypiperidine-2-carboxylic acid

概要

説明

(2S,4S)-4-Hydroxypiperidine-2-carboxylic acid is a chiral amino acid derivative with significant importance in organic and medicinal chemistry. This compound is characterized by its unique stereochemistry, which contributes to its distinct chemical and biological properties. It is often used as a building block in the synthesis of various pharmaceuticals and bioactive molecules.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (2S,4S)-4-Hydroxypiperidine-2-carboxylic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method is the asymmetric hydrogenation of a suitable precursor, such as a piperidine derivative, using a chiral catalyst. Another approach involves the resolution of racemic mixtures through crystallization or chromatography techniques .

Industrial Production Methods: Industrial production of this compound often employs large-scale asymmetric synthesis or biocatalytic processes. These methods are optimized for high yield and enantiomeric purity. The use of biocatalysts, such as enzymes, can provide a more environmentally friendly and cost-effective route compared to traditional chemical synthesis .

化学反応の分析

Oxidation Reactions

The hydroxyl group at the 4-position undergoes oxidation under controlled conditions. Common reagents and outcomes include:

In stereoselective syntheses, oxidation is often employed to generate ketone intermediates for further functionalization .

Reduction Reactions

The carboxylic acid group can be reduced to an alcohol, while preserving stereochemistry:

Reduction of β-keto esters derived from this compound has been critical in synthesizing enantiomerically pure hydroxypipecolic acids .

Substitution Reactions

The hydroxyl group participates in nucleophilic substitution:

Esterification and Protection/Deprotection

The carboxylic acid group is frequently esterified or protected for synthetic applications:

Stereoselective and Cyclization Reactions

The compound serves as a precursor in asymmetric syntheses:

| Reaction Type | Reagents/Conditions | Products Formed | References |

|---|---|---|---|

| Ring-closing metathesis | Grubbs catalyst | Piperidine-based macrocycles | |

| Epoxide formation | Epichlorohydrin, base | Epoxy-piperidine derivatives |

Key studies demonstrate its utility in constructing complex alkaloids and peptidomimetics .

Key Research Findings

-

Stereochemical Integrity : The (2S,4S) configuration remains intact under mild acidic/basic conditions, enabling its use in chiral pool syntheses .

-

Enzyme Inhibition : Derivatives of this compound show ACC (acetyl-CoA carboxylase) inhibition with ED₅₀ < 0.3 mg/kg, highlighting its pharmacological potential.

-

Solid-Phase Synthesis : Boc- and Fmoc-protected variants are integral to peptide synthesis, improving yield and purity in drug development .

Comparative Reactivity Table

| Functional Group | Reactivity with Common Reagents | Outcome |

|---|---|---|

| -OH (C4) | Oxidizing agents (KMnO₄, CrO₃) | Ketone/aldehyde formation |

| -COOH (C2) | Reducing agents (LiAlH₄) | Primary alcohol formation |

| -NH (piperidine) | Boc/Fmoc-protecting agents | Stable intermediates for synthesis |

科学的研究の応用

Pharmaceutical Development

Key Intermediate in Drug Synthesis:

(2S,4S)-4-Hydroxypiperidine-2-carboxylic acid is widely utilized as an intermediate in the synthesis of various pharmaceuticals. It is particularly important in the development of analgesics and anti-inflammatory drugs due to its ability to modulate biological activity through enzyme inhibition and receptor interaction .

Example Case Study:

Research has demonstrated that derivatives of this compound can serve as precursors for ACE inhibitors and antiviral agents. For instance, studies have shown that modifications to its structure can enhance the efficacy of drugs targeting specific pathways involved in inflammation and pain management.

Peptide Synthesis

Enhancing Stability and Bioavailability:

The compound is employed in solid-phase peptide synthesis, significantly improving the stability and solubility of therapeutic peptides. This application is crucial for developing peptide-based drugs that require high bioavailability for effective treatment outcomes .

Data Table: Peptide Synthesis Applications

| Application Type | Description |

|---|---|

| Solid-Phase Synthesis | Used to create stable peptide chains with improved solubility |

| Therapeutic Peptides | Enhances bioavailability of peptides used in treatments |

Biochemical Research

Studying Enzyme Mechanisms:

In biochemical research, this compound is utilized to investigate enzyme interactions and metabolic pathways. Its structural properties allow researchers to explore how it interacts with various enzymes, providing insights into biological processes .

Example Case Study:

Studies have shown that this compound can act as an inhibitor for specific enzymes involved in metabolic pathways, thus aiding in the understanding of disease mechanisms and potential therapeutic targets .

Organic Synthesis

Versatile Building Block:

The compound serves as a versatile building block in organic chemistry, facilitating the synthesis of complex molecules with desired functional groups. Its chiral nature enables the production of enantiomerically pure compounds essential for various applications .

Data Table: Organic Synthesis Applications

| Application Type | Description |

|---|---|

| Chiral Building Block | Facilitates synthesis of enantiomerically pure compounds |

| Complex Molecules | Enables creation of complex organic structures with specific functionalities |

Industrial Applications

Agrochemicals and Other Chemicals:

Beyond pharmaceuticals, this compound is also utilized in the production of agrochemicals and various industrial chemicals. Its reactivity allows it to be incorporated into formulations that require specific chemical properties.

作用機序

The mechanism of action of (2S,4S)-4-Hydroxypiperidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. For instance, it can act as an inhibitor or activator of certain enzymes, modulating their activity and affecting various biochemical pathways .

類似化合物との比較

- (2S,4R)-4-Hydroxypiperidine-2-carboxylic acid

- (2R,4S)-4-Hydroxypiperidine-2-carboxylic acid

- (2R,4R)-4-Hydroxypiperidine-2-carboxylic acid

Comparison: (2S,4S)-4-Hydroxypiperidine-2-carboxylic acid is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties compared to its diastereomers. For example, the (2S,4R) and (2R,4S) isomers may exhibit different reactivity and binding affinities, making this compound particularly valuable in certain applications .

生物活性

(2S,4S)-4-Hydroxypiperidine-2-carboxylic acid is a chiral compound notable for its diverse biological activities and potential applications in medicinal chemistry. This compound, characterized by a hydroxyl group at the 4-position and a carboxylic acid at the 2-position of the piperidine ring, plays a significant role in various biochemical processes.

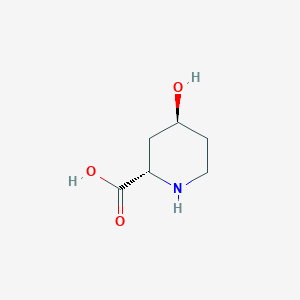

Chemical Structure and Properties

The structural formula of this compound is represented as follows:

This compound's unique stereochemistry enhances its reactivity and interaction with biological systems, allowing it to modulate the activity of specific molecular targets such as enzymes and receptors.

The mechanism of action involves interactions with molecular targets through hydrogen bonding and ionic interactions facilitated by its functional groups. These interactions can lead to:

- Inhibition of enzyme activity : The compound may block substrate access to enzyme active sites.

- Activation of receptor signaling pathways : It can enhance or inhibit signaling cascades in various biological systems.

Biological Activities

Research has highlighted several key biological activities associated with this compound:

- Neurotransmission Modulation : The compound may influence neurotransmitter systems, particularly those related to piperidine derivatives affecting central nervous system functions.

- Antioxidant Properties : It has been shown to scavenge free radicals, potentially providing protective effects against oxidative stress.

- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, warranting further investigation in drug development .

Applications in Medicinal Chemistry

This compound serves as a precursor in synthesizing biologically active compounds, including enzyme inhibitors and receptor agonists. Its potential therapeutic applications include:

- Anti-inflammatory effects : Investigated for its role in reducing inflammation.

- Analgesic properties : Explored for pain relief mechanisms.

Research Findings and Case Studies

Recent studies have demonstrated the efficacy of this compound in various experimental settings:

- Neuroprotective Studies : In vitro assays have shown that this compound can enhance neuronal survival under stress conditions, indicating potential applications in neurodegenerative diseases.

- Antimicrobial Evaluation : Trials have indicated activity against several bacterial strains, suggesting its utility as a lead compound for developing new antibiotics .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-Hydroxypiperidine | Hydroxyl group on piperidine | Lacks carboxylic acid functionality |

| 2-Pyrrolidinone | Five-membered ring | Different ring size and electronic properties |

| (S)-N-Boc-3-hydroxypiperidine | Boc protecting group on nitrogen | Enhanced stability and ease of handling |

| 4-Hydroxyproline | Hydroxyl group on proline | Different backbone structure affecting bioactivity |

The distinct stereochemistry and combination of functional groups confer unique biological properties on this compound that are not observed in these other compounds.

特性

IUPAC Name |

(2S,4S)-4-hydroxypiperidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3/c8-4-1-2-7-5(3-4)6(9)10/h4-5,7-8H,1-3H2,(H,9,10)/t4-,5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRHNXNZBLHHEIU-WHFBIAKZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CC1O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN[C@@H](C[C@H]1O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20452022 | |

| Record name | AG-F-54638 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20452022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4382-31-4 | |

| Record name | AG-F-54638 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20452022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。